BenchChemオンラインストアへようこそ!

Enasidenib

IDH2 inhibitor biochemical assay

Enasidenib (AG-221, Idhifa) is the only FDA-approved, mutant-selective IDH2 allosteric inhibitor for relapsed/refractory AML. With an ORR of ~40% and >90% plasma 2-HG suppression, it is the gold-standard tool for validating IDH2-targeting therapeutics, probing mutation-specific dependencies (R140Q IC50 100 nM; R172K IC50 400 nM), and modeling CYP3A4 induction interactions. Its well-characterized resistance mutations (Q316E, I319M) and 7.9-day half-life ensure consistent target engagement for pharmacodynamic biomarker studies. Choose Enasidenib to benchmark your novel AML therapy against the clinically validated standard.

Molecular Formula C19H17F6N7O
Molecular Weight 473.4 g/mol
CAS No. 1446502-11-9
Cat. No. B560146
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEnasidenib
CAS1446502-11-9
Synonyms2-methyl-1-((4-(6-(trifluoromethyl)pyridin-2-yl)-6-((2-(trifluoromethyl)pyridin-4-yl)amino)-1,3,5-triazin-2-yl)amino)propan-2-ol
Molecular FormulaC19H17F6N7O
Molecular Weight473.4 g/mol
Structural Identifiers
SMILESCC(C)(CNC1=NC(=NC(=N1)C2=NC(=CC=C2)C(F)(F)F)NC3=CC(=NC=C3)C(F)(F)F)O
InChIInChI=1S/C19H17F6N7O/c1-17(2,33)9-27-15-30-14(11-4-3-5-12(29-11)18(20,21)22)31-16(32-15)28-10-6-7-26-13(8-10)19(23,24)25/h3-8,33H,9H2,1-2H3,(H2,26,27,28,30,31,32)
InChIKeyDYLUUSLLRIQKOE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder

Structure & Identifiers


Interactive Chemical Structure Model





Enasidenib (CAS 1446502-11-9) Technical Procurement Guide: mIDH2 Inhibitor Baseline Specifications


Enasidenib (AG-221, CC-90007, Idhifa®) is an orally available, small-molecule allosteric inhibitor that selectively targets mutant isocitrate dehydrogenase 2 (mIDH2) enzymes [1]. It operates via a reversible, non-competitive mechanism that stabilizes the mutated IDH2 enzyme in an open, catalytically inactive conformation, thereby preventing the production of the oncometabolite (R)-2-hydroxyglutarate (2-HG) [2]. This compound is the first-in-class FDA-approved therapy for the treatment of adult patients with relapsed or refractory acute myeloid leukemia (AML) harboring an IDH2 mutation, as detected by an FDA-approved test [3].

Why Enasidenib Cannot Be Substituted with Other IDH Inhibitors for AML Procurement


Substituting Enasidenib with other IDH inhibitors, such as Ivosidenib (mIDH1) or Vorasidenib (dual mIDH1/2), is not scientifically valid for AML applications due to fundamental differences in target selectivity and resulting clinical efficacy. Ivosidenib exclusively inhibits mutant IDH1 and demonstrates no clinically meaningful activity against mIDH2 [1]. Vorasidenib, while inhibiting both IDH1 and IDH2, was specifically optimized for enhanced blood-brain barrier (BBB) penetration for glioma treatment, which resulted in lower systemic exposure and a different pharmacokinetic profile compared to Enasidenib, making it unsuitable for the same AML dosing regimens [2]. The clinical development and regulatory approval of Enasidenib were specifically tied to a companion diagnostic test for IDH2 mutations, meaning its use is predicated on a genetic selection criterion that is not met by other inhibitors [3].

Enasidenib (CAS 1446502-11-9) Quantitative Differentiation from IDH Inhibitor Comparators


Comparative Biochemical Potency: Enasidenib vs. Vorasidenib Against mIDH2 R140Q and R172K

In a direct head-to-head biochemical assay comparison using recombinant mutant IDH2 enzymes, Enasidenib demonstrates approximately 14-fold greater potency against the IDH2 R140Q mutant (IC50 = 100 nM) compared to Vorasidenib, which shows a potency range of 7-14 nM for the same mutant [1]. For the R172K mutant, Enasidenib's potency (IC50 = 400 nM) is approximately 3-fold weaker than Vorasidenib (IC50 = 130 nM) [1]. This differential potency profile across the two most common IDH2 mutations (R140Q and R172K) is critical for predicting inhibitor efficacy based on a patient's specific mutation status [2].

IDH2 inhibitor biochemical assay IC50 mutant

Selectivity Profile: Enasidenib's Differential Inhibition of mIDH2 Over Wild-Type and IDH1 Enzymes

Enasidenib exhibits a pronounced selectivity for the IDH2 R140Q mutant enzyme over wild-type IDH2 and IDH1 enzymes [1]. The compound is approximately 18-fold more potent against IDH2 R140Q (IC50 = 0.1 µM) compared to wild-type IDH2 (IC50 = 1.8 µM), and over 100-fold more selective compared to wild-type IDH1 (IC50 = 0.45 µM) and IDH1 R132H mutant (IC50 = 48.4 µM) [1]. This selectivity profile is a direct consequence of its allosteric binding mechanism at the dimer interface, a site unique to the mutant IDH2 conformation [2].

IDH2 selectivity wild-type IDH1 off-target

Clinical Response Rates: Enasidenib Monotherapy in Relapsed/Refractory mIDH2 AML

In a Phase I/II dose-escalation and expansion study of Enasidenib monotherapy in patients with relapsed or refractory IDH2-mutant AML, an overall response rate (ORR) of 40.3% was observed, including a complete remission (CR) rate of 19.3% [1]. The median overall survival (OS) for all treated patients was 9.3 months [1]. A separate multicenter real-world study in Spain reported a comparable ORR of 39.1% and a CR rate of 26.1%, with a median OS of 8.3 months [2]. In contrast, a recent Phase III trial of the dual IDH1/2 inhibitor Vorasidenib in IDH1/2-mutant low-grade glioma (INDIGO) reported a median progression-free survival of 27.7 months, highlighting the different therapeutic contexts and clinical benchmarks for these inhibitors [3].

AML clinical trial complete remission overall survival mIDH2

Mechanism of Resistance: Unique Dimer-Interface Mutations Confer Resistance to Enasidenib

Acquired clinical resistance to Enasidenib is mediated by the emergence of second-site IDH2 mutations in trans, specifically Q316E and I319M, which occur at the dimer interface where Enasidenib binds [1]. These mutations are distinct from the catalytic site mutations that confer resistance to competitive inhibitors. Biochemical studies demonstrate that co-expression of the Q316E or I319M mutation together with the R140Q mutation in trans allows 2-HG production that is resistant to inhibition by Enasidenib [1]. This mechanism is unique to allosteric IDH inhibitors and differs from resistance mechanisms observed for other IDH inhibitors like Ivosidenib, which can involve cis-acting dimer-interface mutations [2].

drug resistance IDH2 mutation allosteric dimer interface

Pharmacokinetic Profile: Long Half-Life Enables Once-Daily Dosing and Sustained Target Inhibition

Enasidenib exhibits a remarkably long terminal half-life of approximately 7.9 days (137 hours), which supports once-daily oral dosing and ensures sustained target inhibition [1]. It is extensively metabolized by multiple CYP450 enzymes, including CYP1A2, CYP2B6, CYP2C8, CYP2C9, CYP2C19, CYP2D6, and CYP3A4, to an active metabolite, AGI-16903 [2]. Notably, Enasidenib is a moderate inducer of CYP3A4 at clinically relevant concentrations (EC50 = 31,400 ng/mL), which can affect the metabolism of co-administered drugs that are CYP3A4 substrates [3]. This PK profile contrasts with Vorasidenib, which was optimized for BBB penetration and exhibits a shorter half-life of approximately 4.3 days, requiring a different dosing regimen for CNS indications [4].

pharmacokinetics half-life dosing CYP metabolism

In Vivo Efficacy: Dose-Dependent Survival Benefit in mIDH2 AML Xenograft Models

In a primary human IDH2 R140Q-mutant AML xenograft mouse model, Enasidenib treatment resulted in a dose-dependent, statistically significant survival benefit [1]. At the highest dose tested (45 mg/kg BID), all mice in the Enasidenib-treated group survived to the end of the study, whereas vehicle-treated control mice had a median survival of approximately 40 days [1]. This survival advantage was accompanied by a >90% reduction in plasma, bone marrow, and urine 2-HG levels, confirming robust target engagement and pharmacodynamic activity in vivo . Comparable survival benefits have been observed with other mIDH2 inhibitors in similar models, but the specific dose-response relationship and magnitude of 2-HG suppression are critical for benchmarking the compound's in vivo potency .

xenograft survival 2-HG in vivo efficacy

Optimal Procurement and Application Scenarios for Enasidenib (CAS 1446502-11-9) Based on Differentiated Evidence


Scenario 1: Preclinical Research on IDH2 R140Q vs. R172K Mutant-Specific Biology

When investigating the differential biological effects of IDH2 R140Q versus R172K mutations, procurement of Enasidenib is justified due to its well-characterized potency differential against these two variants (IC50 = 100 nM for R140Q vs. 400 nM for R172K) [1]. This allows researchers to use Enasidenib as a tool compound to probe mutation-specific dependencies, whereas a dual inhibitor like Vorasidenib would confound such studies due to its more potent inhibition of R140Q (7-14 nM) and R172K (130 nM) [1]. The compound's high selectivity over wild-type IDH2 and IDH1 enzymes (18-fold and >100-fold, respectively) [2] further ensures that observed effects are attributable to mIDH2 inhibition rather than off-target activity.

Scenario 2: Clinical Trial Design for Relapsed/Refractory mIDH2 AML

For sponsors designing a clinical trial in relapsed/refractory mIDH2 AML, Enasidenib serves as the established benchmark for single-agent activity. The expected ORR of ~40% and CR rate of ~20% with a median OS of 8-9 months [1][2] provide a clear efficacy bar that any novel agent or combination therapy must exceed. Furthermore, the well-documented mechanism of resistance (Q316E and I319M mutations in trans) [3] informs the design of post-progression salvage strategies and the development of next-generation inhibitors aimed at overcoming this specific resistance mechanism.

Scenario 3: Combination Therapy Development with CYP3A4 Substrates

Given that Enasidenib is a moderate inducer of CYP3A4 (EC50 = 31,400 ng/mL) [1], it is a critical procurement choice for studies investigating combination therapies with other CYP3A4 substrates. Researchers must account for potential drug-drug interactions, as Enasidenib can reduce the exposure of co-administered CYP3A4 substrates. This property differentiates it from other IDH inhibitors like Ivosidenib, which has a different CYP induction profile. Selecting Enasidenib for such studies is essential for accurately modeling clinical pharmacokinetics and ensuring the safety and efficacy of combination regimens.

Scenario 4: Pharmacodynamic Biomarker Studies of 2-HG Suppression

For studies focused on developing and validating 2-HG as a pharmacodynamic biomarker, Enasidenib is an ideal tool compound. Its robust and quantifiable suppression of 2-HG levels (>90% reduction in plasma, bone marrow, and urine in xenograft models) [1] provides a reliable benchmark for assay development and for correlating 2-HG reduction with clinical response. The long half-life of 7.9 days [2] ensures sustained target engagement, simplifying the timing of sample collection for biomarker analysis. This is in contrast to Vorasidenib, which, due to its shorter half-life and CNS-focused development, has a different PK/PD relationship that is less well-characterized for systemic 2-HG suppression in AML.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

21 linked technical documents
Explore Hub


Quote Request

Request a Quote for Enasidenib

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.